3′-Hydroxy-5′-prenylbiochanin A
Description
Historical Context and Discovery in Natural Sources
The discovery of this compound emerged from systematic phytochemical investigations of traditional medicinal plants, particularly those belonging to the Fabaceae family. The compound was first identified through chromatographic separation techniques applied to acetone extracts of various plant materials, with Erythrina sacleuxii serving as a primary source for its initial isolation and characterization. This discovery formed part of broader research efforts focused on identifying antiplasmodial compounds from natural sources, which led to the exploration of prenylated isoflavonoids as potential therapeutic agents.
The historical development of prenylated flavonoid research can be traced back several decades, with the recognition that prenylation significantly enhances the biological activity and lipophilicity of flavonoid compounds compared to their non-prenylated counterparts. The identification of this compound represented a significant milestone in this research trajectory, as it demonstrated the structural diversity possible within prenylated isoflavonoid scaffolds. Early investigations revealed that related compounds, such as 5-deoxy-3′-prenylbiochanin A, were also present in the same plant sources, suggesting coordinated biosynthetic pathways for prenylated isoflavonoid production.
The methodological approaches employed in the discovery process involved sophisticated analytical techniques, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and in some cases, X-ray crystallographic analysis for structural confirmation. These comprehensive analytical approaches ensured accurate structural elucidation and provided the foundation for subsequent synthetic and biological studies. The compound's discovery also highlighted the importance of traditional medicinal plants as sources of novel chemical entities, reinforcing the value of ethnobotanical knowledge in guiding contemporary drug discovery efforts.
Taxonomic Origins in the Genus Tephrosia and Related Fabaceae Species
This compound demonstrates a distinctive distribution pattern within the Fabaceae family, with particular abundance in genera including Tephrosia, Erythrina, and related taxonomic groups. The genus Tephrosia, comprising more than 350 species distributed across pantropical regions, has emerged as a particularly rich source of prenylated flavonoids, including various structural analogs of the compound under investigation. Within this genus, multiple species have been documented to produce prenylated isoflavonoids, with Tephrosia purpurea, Tephrosia apollinea, and Tephrosia tinctoria representing notable sources of related compounds.
The taxonomic distribution analysis reveals that prenylated isoflavonoids, including this compound and its structural relatives, exhibit a non-random distribution pattern within the Fabaceae family. This distribution suggests evolutionary conservation of the biosynthetic machinery responsible for prenylated flavonoid production, indicating adaptive advantages conferred by these secondary metabolites. Erythrina sacleuxii stands out as a particularly significant source, having yielded both this compound and the closely related 5-deoxy-3′-prenylbiochanin A through systematic phytochemical investigation.
The chemical diversity observed within Tephrosia species encompasses a broad spectrum of prenylated flavonoids, with documented compounds including tephropurpulin A, isoglabratephrin, glabratephrin, and numerous other structural variants. This chemical richness positions the genus as a model system for understanding prenylated flavonoid biosynthesis and evolution. Furthermore, the presence of similar compounds across multiple genera within Fabaceae suggests shared biosynthetic pathways and potentially common ecological functions for these specialized metabolites.
Structural Classification Within Prenylated Isoflavonoids
This compound belongs to the extensive family of prenylated isoflavonoids, which represents one of the most structurally diverse subclasses within the broader category of prenylated flavonoids. The compound's molecular architecture, featuring a characteristic isoflavone backbone modified with both hydroxyl and prenyl substituents, places it within a specialized group of secondary metabolites that demonstrate enhanced biological activity compared to their non-prenylated analogs. The structural classification system for prenylated flavonoids recognizes six major categories, with prenylated isoflavones representing compounds 690-908 in comprehensive taxonomic schemes.
The isoflavone backbone of this compound consists of a characteristic 15-carbon skeleton derived from the phenylpropanoid pathway, with the defining feature being the positioning of the B-ring at the 3-position rather than the 2-position found in flavones. This structural arrangement creates unique spatial relationships that influence both the compound's physical properties and biological activities. The prenyl group attachment, typically occurring at various positions on the aromatic rings, introduces additional structural complexity and significantly enhances lipophilicity.
The molecular formula of this compound, reported as C21H20O6, indicates the presence of five additional carbon atoms compared to the parent biochanin A structure, consistent with the incorporation of a single prenyl group. The specific positioning of functional groups, including the hydroxyl substituent at the 3′-position and the prenyl moiety at the 5′-position, distinguishes this compound from other prenylated biochanin A derivatives. Structural elucidation studies have employed advanced spectroscopic techniques to confirm the precise arrangement of these substituents, with nuclear magnetic resonance spectroscopy providing detailed information about the molecular connectivity and stereochemistry.
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Isoflavone backbone | 15-carbon phenylpropanoid-derived skeleton | Core structural framework |
| 3′-Hydroxyl group | Hydroxyl substituent at B-ring position 3′ | Enhanced hydrogen bonding capacity |
| 5′-Prenyl group | Isopentenyl substituent at B-ring position 5′ | Increased lipophilicity and membrane affinity |
| 4′-Methoxy group | Methoxy substituent at B-ring position 4′ | Modulated electronic properties |
The biosynthetic origin of prenylated isoflavonoids involves the coordinated action of multiple enzymatic systems, including those responsible for the basic isoflavonoid scaffold formation and subsequent prenylation reactions. The prenylation process typically involves prenyltransferase enzymes that catalyze the transfer of prenyl groups from prenyl diphosphate donors to specific positions on the flavonoid backbone. Understanding these biosynthetic pathways has provided insights into the evolutionary relationships among prenylated flavonoid-producing plants and has guided efforts to develop biotechnological approaches for compound production.
Properties
CAS No. |
214824-10-9 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.38 |
Synonyms |
5,7,3′-Trihydroxy-4′-methoxy-5′-prenylisoflavone; 5,7-Dihydroxy-3-[3-hydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 5'-(3-Methyl-2-butenyl)pratensein |
Origin of Product |
United States |
Scientific Research Applications
Anti-Cancer Activity
3′-Hydroxy-5′-prenylbiochanin A has demonstrated notable anti-cancer properties. Research indicates that prenylated flavonoids can induce cytotoxic effects in various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has shown significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cells have been reported to range from 4.8 μM to 24.8 μM, indicating a promising potential for therapeutic use in cancer treatment .
- Mechanism of Action : The unique structure of prenylated flavonoids enhances their interaction with cellular targets, leading to apoptosis in cancer cells. This mechanism is attributed to the ability of these compounds to modulate various signaling pathways involved in cell survival and proliferation .
Anti-Microbial Activity
The compound also exhibits significant anti-microbial properties:
- Antibacterial Effects : this compound has been tested against various bacterial strains, showing effective inhibition. For example, studies have reported its activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values in the micromolar range .
- Fungal Inhibition : Additionally, the compound has been evaluated for its antifungal activities, demonstrating effectiveness against certain fungal pathogens, which highlights its potential as an alternative treatment option for infections .
Anti-Inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest:
- Inflammation Modulation : Research indicates that this compound can significantly reduce inflammation markers in vitro. Its IC50 values in various assays are comparable to those of established anti-inflammatory drugs like dexamethasone .
- Mechanistic Insights : The anti-inflammatory effects are believed to stem from the inhibition of nitric oxide production and other pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties:
- Alzheimer's Disease Research : Some prenylated flavonoids have shown promise in preventing neurodegeneration associated with Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides . This suggests that this compound could be beneficial in developing therapies for neurodegenerative disorders.
Summary Table of Biological Activities
Case Studies and Research Insights
Recent studies have focused on synthesizing and evaluating the biological activities of this compound and related compounds:
- Synthesis and Evaluation : Researchers synthesized derivatives of prenylated flavonoids to enhance their pharmacological profiles. For instance, modifications to the prenyl side chain have been shown to impact cytotoxicity positively or negatively depending on the structural changes made .
- Comparative Analysis : Various prenylated flavonoids were compared for their biological activities across different studies, highlighting the structural features that contribute to their efficacy against specific diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The table below highlights key structural and functional differences between 3′-Hydroxy-5′-prenylbiochanin A and its analogs:
Key Observations :
- Prenylation Position : The antibacterial activity of 5-deoxy-3′-prenylbiochanin A is linked to its 3′-prenyl group, which enhances membrane permeability . In contrast, this compound’s 5′-prenyl group may alter target specificity or bioavailability.
- Functional Divergence: Unlike diterpenoids (e.g., 3β-hydroxy-5,6-dehydrosugiol), which exhibit anti-inflammatory activity via NO inhibition , prenylated isoflavones like 5-deoxy-3′-prenylbiochanin A prioritize antibacterial effects .
Antibacterial Activity
- 5-Deoxy-3′-prenylbiochanin A : Demonstrated moderate antibacterial activity against Gram-positive bacteria, likely due to membrane disruption via prenyl-mediated hydrophobicity .
- Erysubin F : Exhibits similar antibacterial profiles but with undefined structural contributions, suggesting prenylation’s broad role in enhancing bioactivity .
Anti-inflammatory Activity (Non-Isoflavone Comparators)
- 3β-Hydroxy-5,6-dehydrosugiol: Inhibits NO production in macrophages (IC₅₀: 9.8 ± 0.7 μg/mL), a mechanism distinct from prenylated isoflavones .
- Pregnan-20-one derivatives : Neurosteroids like 3α-hydroxy-5β-pregnan-20-one modulate GlyR currents but lack direct anti-inflammatory or antimicrobial effects .
Preparation Methods
Chalcone Precursor Synthesis and Functionalization
The synthesis of prenylated isoflavones typically begins with chalcone precursors, which are α,β-unsaturated ketones formed via Claisen-Schmidt condensation. For 3′-hydroxy-5′-prenylbiochanin A, the chalcone scaffold requires hydroxylation at the 3′ and 5′ positions. In a representative protocol, 2,4-dihydroxyacetophenone is reacted with 3-hydroxy-5-prenylbenzaldehyde under basic conditions (e.g., NaOH/EtOH) to yield the corresponding chalcone . Prenylation at the 5′ position is achieved using prenyl bromide in the presence of a base such as potassium carbonate, with DMF as the solvent .
Table 1: Optimization of Chalcone Prenylation
| Prenylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Prenyl bromide | K₂CO₃ | DMF | 80 | 78 |
| Prenyl chloride | Cs₂CO₃ | DMSO | 100 | 65 |
| Geranyl bromide | K₂CO₃ | DMF | 80 | 42 |
The choice of prenylating agent significantly impacts regioselectivity and yield. Prenyl bromide outperforms bulkier geranyl derivatives due to reduced steric hindrance .
Flavanone Intermediate Formation
Chalcones are cyclized to flavanones via acid-catalyzed intramolecular Michael addition. For this compound, this step must preserve the hydroxyl and prenyl groups. A mixture of HCl in methanol (5% v/v) at 60°C for 12 hours converts the chalcone to the corresponding flavanone with >90% efficiency . The flavanone intermediate’s structure is confirmed by ¹H NMR, showing characteristic doublets for H-2 and H-3 (δ 5.35 and 2.75 ppm, respectively) .
Critical Consideration:
The 3′-hydroxy group necessitates protection during cyclization to prevent oxidation. Acetylation using acetic anhydride in pyridine is commonly employed, with deprotection performed post-cyclization using methanolic NaOH .
Oxidative Rearrangement to Isoflavones
Flavanones are converted to isoflavones via hypervalent iodine(III)-mediated oxidative rearrangement. (Diacetoxyiodo)benzene (DAIB) in dichloromethane at room temperature selectively oxidizes the flavanone C2–C3 bond, inducing a 2,3-sigmatropic shift to form the isoflavone skeleton .
Mechanistic Insight:
The reaction proceeds through an iodonium intermediate, followed by aryl migration and elimination of iodobenzene. For this compound, this step achieves >80% yield when DAIB is used in stoichiometric excess (2.2 equiv) . Competing dehydrogenation to flavones is minimized by maintaining anhydrous conditions .
Regioselective Prenylation Strategies
Prenylation at the 5′ position is achieved via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A Matsuda–Heck arylation approach, utilizing a prenyl-substituted arenediazonium salt and Pd(OAc)₂, offers superior regiocontrol .
Table 2: Comparison of Prenylation Methods
| Method | Catalyst | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 60 | Moderate |
| Matsuda–Heck | Pd(OAc)₂ | MeCN | 85 | High |
| Direct alkylation | K₂CO₃ | DMF | 45 | Low |
The Matsuda–Heck method minimizes side reactions, as evidenced by the absence of 8-prenyl byproducts in HPLC analysis .
Structural Validation and Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for confirming isoflavone structures. For 5-deoxy-3′-prenylbiochanin A, SCXRD revealed a dihedral angle of 68.14° between the benzopyran and aryl rings, attributed to intramolecular hydrogen bonding . Comparative analysis using Mogul (Cambridge Structural Database) validated bond lengths and angles, confirming deviations from ideal geometry due to steric effects from the prenyl group .
Spectroscopic Correlations:
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3′-Hydroxy-5′-prenylbiochanin A in laboratory settings?
- Methodological Answer : Synthesis can involve microbial transformation using fungal strains (e.g., Aspergillus terreus) under controlled solid-phase conditions to introduce prenyl and hydroxyl groups. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Structural validation requires NMR (¹H, ¹³C), HREIMS, and UV/IR spectroscopy to confirm regioselectivity and stereochemistry . Ensure protocols adhere to NIH preclinical guidelines for reproducibility, including detailed documentation of microbial culture conditions (e.g., pH, temperature) and extraction solvents .
Q. How should this compound be stored to ensure stability during research use?
- Methodological Answer : Storage depends on the physical state:
- Powder : Store at -20°C in airtight, light-resistant containers to prevent oxidation and hydrolysis.
- Solution : Dissolve in anhydrous DMSO (10 mM stock) and store at -80°C for ≤2 years, with aliquots to avoid freeze-thaw cycles . For short-term use (≤1 month), -20°C is acceptable. Monitor purity via HPLC before critical experiments, as impurities (e.g., degradation products) can skew bioactivity results .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent dermal/ocular exposure. Work under a fume hood to avoid inhalation of aerosols. Dispose of waste via approved biohazard protocols. Note: Glove penetration times vary by manufacturer; consult material compatibility databases for solvent-specific recommendations (e.g., DMSO compatibility) .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm prenylation sites. Cross-validate with high-resolution mass spectrometry (HREIMS) for exact mass determination. For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography. Discrepancies in spectral data (e.g., conflicting NOESY correlations) may require computational modeling (DFT) to assess energetically favorable conformers .
Q. How can researchers address contradictions in reported bioactivity data between in vitro and in vivo models?
- Methodological Answer : Systematically evaluate variables:
- Solubility : Use DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity .
- Metabolic Stability : Perform liver microsome assays to assess hepatic metabolism differences.
- Model Relevance : Align in vivo dosing (e.g., pharmacokinetic profiling in rodents) with in vitro IC₅₀ values. Adhere to NIH preclinical reporting standards (e.g., dose normalization to body surface area) to enhance cross-study comparability .
Q. What strategies optimize dose-response experiments for this compound in cancer cell lines?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, based on solubility limits (DMSO stock). Include vehicle controls (0.1% DMSO).
- Time Course : Assess effects at 24, 48, and 72 hours to capture delayed apoptosis/autophagy.
- Statistical Design : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀, with ≥3 biological replicates. Report confidence intervals and p-values adjusted for multiple comparisons .
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C-glucose tracing) with LC-MS/MS to track metabolite formation. Inhibit key enzymes (e.g., CYP450 isoforms using ketoconazole) to identify phase I metabolism nodes. For phase II conjugation (e.g., glucuronidation), use UDP-glucuronosyltransferase assays and compare with synthetic standards .
Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in preclinical studies involving this compound?
- Methodological Answer :
- Documentation : Specify batch-specific purity (HPLC chromatograms), solvent sources (e.g., anhydrous DMSO lot numbers), and equipment calibration dates.
- Blinding : Use coded samples for outcome assessments in animal studies.
- Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for independent validation .
Q. How should researchers handle conflicting cytotoxicity results across cell lines?
- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay with untreated cells). Assess membrane integrity via LDH release assays. Cross-reference genetic backgrounds (e.g., p53 status in cancer lines) and culture conditions (e.g., serum concentration). Perform meta-analyses using standardized metrics (e.g., log-transformed IC₅₀ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
